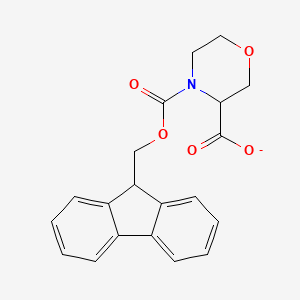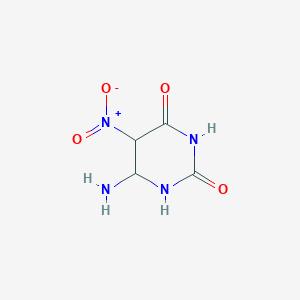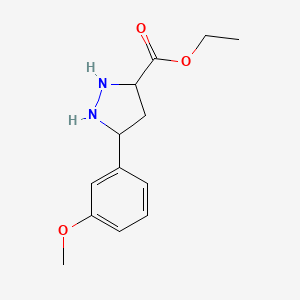
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- is a synthetic organic compound with the molecular formula C20H17F2NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoro substitution at the 4-position and a fluorenylmethyl ester group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, fluorenylmethanol, and fluorinating agents.
Fluorination: The 4-position of the pyrrolidine ring is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the difluoro groups.
Esterification: The fluorenylmethyl group is introduced through an esterification reaction with fluorenylmethanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoro groups and the fluorenylmethyl ester moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition, activation, or allosteric modulation.
相似化合物的比较
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(9H-fluoren-9-ylmethyl) 2-(2-propen-1-yl) ester, (2S,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-(4,4-difluoro-1-piperidinyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- lies in its specific difluoro substitution and the presence of the fluorenylmethyl ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C20H16F2NO4- |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/p-1/t17-/m0/s1 |
InChI 键 |
QLKUZDLPWHCYAO-KRWDZBQOSA-M |
手性 SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
规范 SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)

![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)
![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)


![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)


![trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12363288.png)


